N-1,3-benzothiazol-2-yl-2-chloroacetamide is a benzothiazole derivative characterized by the presence of a chloroacetamide functional group. Its molecular formula is C9H7ClN2OS, and it features a benzothiazole ring which contributes to its biological activity. The compound typically appears as a crystalline solid with specific melting points depending on the purity and method of synthesis.
N-1,3-benzothiazol-2-yl-2-chloroacetamide exhibits notable biological activities:
The synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide typically involves:
N-1,3-benzothiazol-2-yl-2-chloroacetamide finds applications in various fields:
Interaction studies involving N-1,3-benzothiazol-2-yl-2-chloroacetamide focus on its binding affinity to biological targets:
N-1,3-benzothiazol-2-yl-2-chloroacetamide shares structural similarities with other benzothiazole derivatives. Here are some comparable compounds:
Compound Name | Unique Features |
---|---|
N-(1,3-benzothiazol-2-yl)-acetamide | Lacks chlorine substituent |
N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Contains additional aromatic substitution |
2-Aminobenzothiazole | Precursor compound used in synthesis |
Each of these compounds exhibits unique properties and activities that differentiate them from N-1,3-benzothiazol-2-yl-2-chloroacetamide while maintaining some common structural characteristics.
Corrosive;Irritant